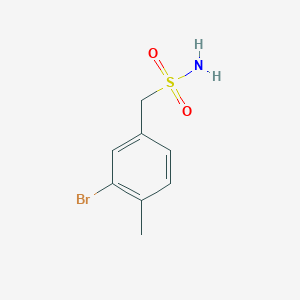

(3-Bromo-4-methylphenyl)methanesulfonamide

Description

(3-Bromo-4-methylphenyl)methanesulfonamide is an organosulfur compound featuring a methanesulfonamide group (-SO₂NH₂) attached to a 3-bromo-4-methyl-substituted benzene ring. Its molecular formula is C₈H₁₀BrNO₂S, with a calculated molecular weight of 264.08 g/mol. The bromine atom at the 3-position and methyl group at the 4-position on the aromatic ring contribute to its steric and electronic properties, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula |

C8H10BrNO2S |

|---|---|

Molecular Weight |

264.14 g/mol |

IUPAC Name |

(3-bromo-4-methylphenyl)methanesulfonamide |

InChI |

InChI=1S/C8H10BrNO2S/c1-6-2-3-7(4-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |

InChI Key |

NTIVPQVTWBISDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CS(=O)(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-methylphenyl)methanesulfonamide typically involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods: Industrial production methods for (3-Bromo-4-methylphenyl)methanesulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted phenylmethanesulfonamides.

Oxidation Reactions: Products include sulfonic acids.

Reduction Reactions: Products include sulfides.

Scientific Research Applications

Chemistry: (3-Bromo-4-methylphenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and methodologies .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of (3-Bromo-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The properties and applications of (3-Bromo-4-methylphenyl)methanesulfonamide are best understood through comparison with its analogs, which differ in substituent type, position, or functional groups. Below is a detailed analysis:

Table 1: Key Comparative Data

†CAS "L5" is provisional or proprietary. ‡Discrepancy noted between calculated (219.61 g/mol) and reported (243.69 g/mol) molecular weight.

Physicochemical Properties

- Solubility : Bromine’s hydrophobicity likely reduces aqueous solubility compared to fluorine or chlorine analogs.

- Melting Points : Brominated derivatives generally exhibit higher melting points due to stronger van der Waals forces.

Research Implications and Limitations

- Synthetic Utility : The target compound’s bromine atom enables participation in palladium-catalyzed cross-coupling, a key step in constructing complex molecules.

- Data Gaps : Discrepancies in molecular weights (e.g., vs. calculated values) highlight the need for experimental validation.

- Biological Potential: Further studies are required to evaluate COX-2 inhibition or anti-inflammatory activity directly.

Biological Activity

(3-Bromo-4-methylphenyl)methanesulfonamide, a sulfonamide compound, has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C7H8BrN1O2S

- Molecular Weight : 250.14 g/mol

- SMILES Notation :

CC1=C(C=C(C=C1)NS(=O)(=O)C)Br

The compound features a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, contributing to its unique reactivity and selectivity.

The biological activities of (3-Bromo-4-methylphenyl)methanesulfonamide are attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Antimicrobial Activity : The compound exhibits potential antibacterial properties by inhibiting folic acid synthesis, which is crucial for bacterial growth and replication.

- Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival, particularly through the inhibition of tyrosine kinase pathways.

- Anti-inflammatory Effects : There is evidence suggesting the compound may inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory potential.

Summary of Biological Activities

| Activity Type | Mechanism of Action | Observations |

|---|---|---|

| Antibacterial | Inhibition of folic acid synthesis | Effective against various bacterial strains |

| Anticancer | Modulation of tyrosine kinase pathways | Induces apoptosis in certain cancer cell lines |

| Anti-inflammatory | Potential inhibition of COX enzymes | Promising results in preliminary studies |

Case Studies and Research Findings

-

Antibacterial Studies :

Research has shown that (3-Bromo-4-methylphenyl)methanesulfonamide exhibits significant antibacterial activity against various strains. For instance, in vitro tests indicated effective inhibition against gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings. -

Anticancer Research :

A study focused on the compound's effect on acute myeloid leukemia (AML) cells demonstrated that it could induce differentiation through disruption of tubulin dynamics. This mechanism was linked to enhanced apoptosis rates in treated cells compared to controls . Further investigations revealed that the compound's ability to modulate key signaling pathways could make it a candidate for targeted cancer therapies. -

Anti-inflammatory Potential :

Preliminary docking studies indicated that (3-Bromo-4-methylphenyl)methanesulfonamide may inhibit COX enzymes, which play a critical role in inflammation. These findings suggest that the compound could be explored for its therapeutic potential in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.